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This technical guide provides a comprehensive overview of the spectral data for 6-tert-Butyl-
m-cresol (IUPAC name: 2-tert-butyl-5-methylphenol), a compound of significant interest to

researchers, scientists, and professionals in drug development. This document presents a

detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supported by experimental protocols and visual representations to

facilitate a deeper understanding of its molecular structure and properties.

Chemical Structure and Properties
6-tert-Butyl-m-cresol is an organic compound with the chemical formula C₁₁H₁₆O and a

molecular weight of 164.24 g/mol .[1] It is a substituted phenol characterized by a tert-butyl

group and a methyl group attached to the benzene ring. Understanding its spectral

characteristics is crucial for its identification, characterization, and application in various

scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data
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The ¹H NMR spectrum of 6-tert-Butyl-m-cresol exhibits distinct signals corresponding to the

different types of protons present in the molecule. The data, acquired in deuterated chloroform

(CDCl₃), is summarized in the table below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 d 1H Ar-H

~6.8 d 1H Ar-H

~6.6 s 1H Ar-H

~4.8 s 1H -OH

~2.3 s 3H -CH₃

~1.4 s 9H -C(CH₃)₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in 6-tert-
Butyl-m-cresol.
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Chemical Shift (δ) ppm Assignment

~152 Ar-C-OH

~137 Ar-C-C(CH₃)₃

~128 Ar-CH

~127 Ar-C-CH₃

~122 Ar-CH

~118 Ar-CH

~34 -C(CH₃)₃

~29 -C(CH₃)₃

~21 -CH₃

Experimental Protocol for NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR

spectra.

Sample Preparation: Approximately 10-20 mg of 6-tert-Butyl-m-cresol was dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum was acquired with a 90° pulse angle, a relaxation delay of 1 second,

and 16 scans.

¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 30° pulse

angle, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good

signal-to-noise ratio.

Data Processing: The raw data was Fourier transformed, and the spectra were phase and

baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H

NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of 6-tert-Butyl-m-cresol confirms the

presence of the hydroxyl and aromatic functionalities.

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad O-H stretch (phenolic)

~3100-3000 Medium Aromatic C-H stretch

~2960-2850 Strong Aliphatic C-H stretch

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong C-O stretch (phenolic)

~880-800 Strong Ar-H out-of-plane bend

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the

spectrum.

Sample Preparation: A thin film of neat 6-tert-Butyl-m-cresol was prepared between two

potassium bromide (KBr) plates.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from

the sample spectrum.

Data Processing: The resulting spectrum was analyzed to identify the characteristic absorption

bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural elucidation. The electron ionization (EI) mass
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spectrum of 6-tert-Butyl-m-cresol shows a clear molecular ion peak and characteristic

fragment ions.

m/z Relative Intensity Assignment

164 Moderate [M]⁺ (Molecular Ion)

149 High [M - CH₃]⁺

121 Moderate [M - C₃H₇]⁺

Experimental Protocol for Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source was used.

Sample Preparation: A dilute solution of 6-tert-Butyl-m-cresol was prepared in a volatile

organic solvent such as dichloromethane or methanol.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C, ramped to 280 °C at a rate of 10 °C/min.

Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Data Analysis: The mass spectrum corresponding to the GC peak of 6-tert-Butyl-m-cresol
was analyzed to identify the molecular ion and major fragment ions.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

6-tert-Butyl-m-cresol.
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Caption: Logical workflow for the spectroscopic characterization of 6-tert-Butyl-m-cresol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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